2-Amino-3-benzoyl-5-chlorobenzeneacetamide
Overview
Description
2-Amino-3-benzoyl-5-chlorobenzeneacetamide is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3-benzoyl-5-chlorophenylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties :
- Research shows that 2-amino-N-(2-benzoyl)-4-chlorophenyl)acetamides were synthesized and their pharmacological properties were compared with corresponding cyclized products, indicating specific activities inherent to the structure (Fryer, Leimgruber, & Trybulski, 1982).
Agonist Allosteric Enhancers :
- 2-Amino-3-aroylthiophenes, including derivatives of 2-Amino-3-benzoyl-5-chlorophenylacetamide, have been identified as agonist allosteric enhancers at the A1 adenosine receptor. These compounds show the potential to stabilize agonist-receptor-G protein ternary complex, highlighting their biochemical significance (Luetjens et al., 2003).
Anti-inflammatory and Analgesic Properties :
- Derivatives of 2-amino-3-benzoylphenylacetic acid, closely related to 2-Amino-3-benzoyl-5-chlorophenylacetamide, have been synthesized and evaluated for their anti-inflammatory, analgesic, and cyclooxygenase inhibiting activities. Some derivatives demonstrated potency surpassing that of indomethacin, a well-known anti-inflammatory drug (Walsh et al., 1984).
Cytotoxic Prodrugs :
- Novel prodrugs have been synthesized with structures including 2-amino-3-benzoylphenylacetamide derivatives for use as anticancer agents. These compounds are designed to be activated at the tumor site, indicating their potential in targeted cancer therapy (Springer et al., 1990).
Protein Interactions in Biology :
- Benzoyl derivatives similar to 2-Amino-3-benzoyl-5-chlorophenylacetamide have been used in the synthesis of unnatural amino acids for incorporation into proteins. This methodology facilitates the study of protein interactions both in vitro and in vivo, demonstrating its importance in molecular biology research (Chin et al., 2002).
Central Nervous System Agents :
- Certain derivatives of 2-amino-3-benzoyl-5-chlorophenylacetamide have been synthesized with anxiolytic and skeletal muscle relaxant activities, indicating their potential use as central nervous system agents (Verma, Kumar, & Kumar, 2017).
Chemical Synthesis and Biological Applications :
- Studies have shown that derivatives of 2-amino-3-benzoylphenylacetamide can be synthesized and evaluated for various biological activities, including as inhibitors of thymidylate synthase, highlighting their potential in cancer treatment and as antimicrobial agents (Taylor et al., 1992; Kumar et al., 2022).
Plant Growth Regulation :
- Compounds derived from 2-amino-5-chlorobenzophenone, structurally similar to 2-Amino-3-benzoyl-5-chlorophenylacetamide, have been synthesized and found to exhibit plant growth-promoting or inhibiting activities, suggesting applications in agriculture (Hatim & Joshi, 2004).
Mechanism of Action
Properties
IUPAC Name |
2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-11-6-10(7-13(17)19)14(18)12(8-11)15(20)9-4-2-1-3-5-9/h1-6,8H,7,18H2,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUTYMOAQFOMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)CC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78281-71-7 | |
Record name | 78281-71-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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